Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate
Description
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is an ester derivative characterized by a diphenylmethyl (Bzh) ester group, a pent-4-ynoate backbone, and a 2-bromophenyl substituent at the fifth carbon position . The compound’s structural uniqueness arises from the combination of sterically bulky diphenylmethyl groups and the electron-deficient bromophenyl moiety.
Properties
CAS No. |
651733-33-4 |
|---|---|
Molecular Formula |
C24H19BrO2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
benzhydryl 5-(2-bromophenyl)pent-4-ynoate |
InChI |
InChI=1S/C24H19BrO2/c25-22-17-9-7-11-19(22)12-8-10-18-23(26)27-24(20-13-3-1-4-14-20)21-15-5-2-6-16-21/h1-7,9,11,13-17,24H,10,18H2 |
InChI Key |
GPNGKAQCCIHEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC#CC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate typically involves the bromination of cinnamaldehyde derivatives followed by olefination and dehydrobromination. One effective method involves the bromination of commercially available cinnamaldehyde with molecular bromine, followed by dehydrobromination using triethylamine. The resulting 2-bromo-3-arylprop-2-enals are then subjected to the Horner–Wadsworth–Emmons reaction with triethyl phosphonoacetate in the presence of potassium carbonate at elevated temperatures to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound’s alkyne group can participate in cycloaddition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive molecules. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate and related compounds:
Key Observations:
Ester Group Variations :
- The diphenylmethyl ester in the target compound confers significant steric hindrance and lipophilicity compared to the methyl ester in 2a. This reduces solubility in aqueous media but may improve membrane permeability in biological systems .
- Methyl esters (e.g., 2a) are more susceptible to hydrolysis under basic conditions due to their smaller size and lower steric protection .
Substituent Effects :
- The 2-bromophenyl group in the target compound occupies an ortho position, creating steric interactions that may hinder planarization or π-stacking. In contrast, the 4-nitrophenyl group in 2a is para-substituted, allowing for resonance stabilization and stronger electron-withdrawing effects .
- Bromine’s moderate electronegativity and size make it a versatile handle for further functionalization (e.g., Suzuki coupling), whereas nitro groups are typically inert in such reactions .
Functional Group Diversity: Compounds like T131 () replace the ester with a thiazol-2-amine group, introducing nucleophilic character. This contrasts with the electrophilic ester carbonyl in this compound, which may participate in acyl transfer reactions .
Physicochemical and Application Considerations
- Lipophilicity: The diphenylmethyl group increases logP (octanol-water partition coefficient) significantly, suggesting utility in lipid-rich environments (e.g., drug delivery systems). Methyl esters like 2a are more polar, favoring aqueous-phase reactions .
- Thermal Stability :
- Diphenylmethyl esters generally exhibit higher thermal stability due to aromatic stacking, whereas methyl esters may degrade faster under heat .
Biological Activity
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a pent-4-ynoate backbone with diphenyl and bromo substitutions. This structural diversity contributes to its varied biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical for cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
A study conducted by demonstrated the antimicrobial effects of derivatives similar to this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may have potential as an anticancer agent.
Case Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Mechanism Elucidation
Another investigation focused on elucidating the mechanism of action through which this compound exerts its effects on cancer cells. The study found that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
